![molecular formula C15H22O3 B576621 (3R,3aS,5aS,9S,9aS,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione CAS No. 13902-55-1](/img/structure/B576621.png)
(3R,3aS,5aS,9S,9aS,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Tetrahydro-beta-santonin is a sesquiterpene lactone compound derived from the plant genus Artemisia. It is known for its diverse biological activities, including antipyretic, anti-parasitic, and antibacterial properties . This compound has been the subject of extensive research due to its potential therapeutic applications and unique chemical structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Alpha-Tetrahydro-beta-santonin can be synthesized through microbial transformations of alpha-santonin. Various fungal strains, such as Mucor plumbeus, Cunninghamella bainieri, Cunninghamella echinulata, Curvularia lunata, and Rhizopus stolonifer, have been employed to convert alpha-santonin into its tetrahydro form . These transformations typically involve regiospecific reduction of the carbon-carbon double bond in alpha-santonin, yielding metabolites with altered properties.
Industrial Production Methods
Industrial production of (3R,3aS,5aS,9S,9aS,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione involves the extraction of alpha-santonin from Artemisia species, followed by microbial biotransformation processes. The use of specific fungal strains ensures efficient conversion and high yield of the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Alpha-Tetrahydro-beta-santonin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (3R,3aS,5aS,9S,9aS,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione, each with distinct chemical and biological properties .
Aplicaciones Científicas De Investigación
Alpha-Tetrahydro-beta-santonin has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various derivatives with potential therapeutic applications.
Biology: It serves as a model compound for studying microbial biotransformations and enzyme-catalyzed reactions.
Medicine: Its derivatives exhibit anticancer, anti-inflammatory, and antiparasitic activities, making it a valuable compound for drug development
Industry: It is used in the production of pharmaceuticals and as a bioactive compound in various formulations.
Mecanismo De Acción
The mechanism of action of (3R,3aS,5aS,9S,9aS,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to and activating specific receptors in parasites, leading to neuromuscular blockade and subsequent paralysis of the parasites . This mechanism disrupts the normal muscle function of the parasites, leading to their immobilization and eventual elimination from the host organism.
Comparación Con Compuestos Similares
Alpha-Tetrahydro-beta-santonin can be compared with other similar sesquiterpene lactones, such as:
Parthenolide: Known for its anti-inflammatory and anticancer properties.
Costunolide: Exhibits anticancer and anti-inflammatory activities.
Dehydrocostus lactone: Known for its anticancer and anti-inflammatory properties.
These compounds share similar structural features and biological activities but differ in their specific molecular targets and mechanisms of action. Alpha-Tetrahydro-beta-santonin is unique due to its specific interactions with parasitic receptors and its potential for diverse therapeutic applications.
Propiedades
Número CAS |
13902-55-1 |
|---|---|
Fórmula molecular |
C15H22O3 |
Peso molecular |
250.338 |
Nombre IUPAC |
(3R,3aS,5aS,9S,9aS,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione |
InChI |
InChI=1S/C15H22O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h8-10,12-13H,4-7H2,1-3H3/t8-,9-,10+,12-,13+,15+/m1/s1 |
Clave InChI |
BXRGGUXPWTWACZ-HIEKWVOZSA-N |
SMILES |
CC1C2CCC3(CCC(=O)C(C3C2OC1=O)C)C |
Sinónimos |
(3R)-3aβ,5,5a,6,7,9,9aβ,9bα-Octahydro-3α,5aα,9β-trimethylnaphtho[1,2-b]furan-2,8(3H,4H)-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




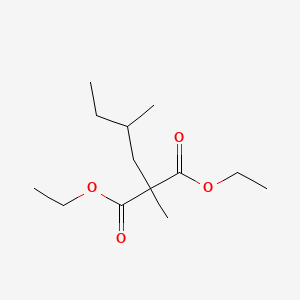
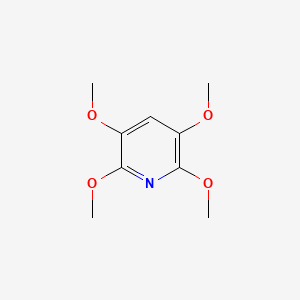
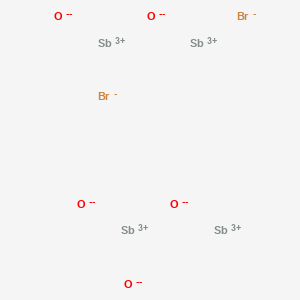
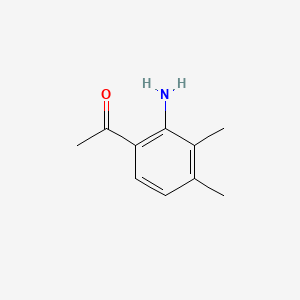
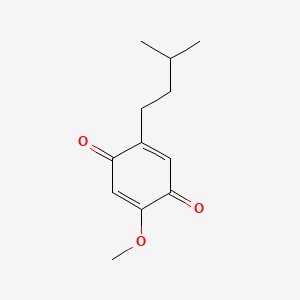

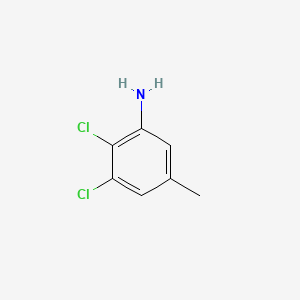
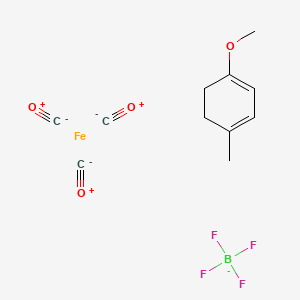
![methyl (3S)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoate](/img/structure/B576559.png)

